Cas no 80735-94-0 (1-phenyl-3-buten-1-ol)
1-phenyl-3-buten-1-ol structure
Product Name:1-phenyl-3-buten-1-ol
CAS No:80735-94-0
MF:C10H12O
MW:148.201683044434
CID:986042
PubChem ID:220119
Update Time:2025-04-20
1-phenyl-3-buten-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-phenyl-3-buten-1-ol
- (d,l)-1-Hydroxy-1-phenyl-3-butene
- 1-phenylbiguanide hydrochloride
- 1-phenyl-biguanide hydrogenchlor
- 1-Phenylbiguanide monohydrochloride
- 1-phenyl-biguanidium chloride
- 1-Phenylbiquanide hydrochloride
- 1-phenyl-but-3-en-1-ol
- N-phenylbiguanide hydrochloride
- N'-Phenylbiguanide monohydrochloride
- N-phenylimidodicarbonimidic diamide hydrochloride
- Phenylbiguanide hydrochloride
- Phenylbiguanide monohydrochloride
- Phenyldiguanide hydrochloride
- NSC-2410
- D8Y58EE862
- MFCD00039617
- 936-58-3
- 80735-94-0
- FT-0694384
- 1-Phenyl-3-buten-1-ol #
- P1329
- SY052128
- DTXSID50873266
- NSC2410
- FT-0641771
- SCHEMBL96509
- UPENN_ABS_025
- 3-Buten-1-ol, 1-phenyl-
- alpha-2-Propenylbenzenemethanol
- 4-Phenyl-1-buten-4-ol, 97%
- 1-phenylbut-3-en-1-ol
- Benzenemethanol, alpha-2-propen-1-yl-
- D92112
- 1-Hydroxy-1-phenyl-3-butene
- Benzenemethanol, alpha-2-propenyl-
- CHEBI:131375
- alpha-2-Propen-1-ylbenzenemethanol
- Benzenemethanol, .alpha.-2-propenyl-
- A9962
- CS-0230926
- 5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthoic Acid
- 4-Phenyl-1-buten-4-ol
- NCGC00161446-01
- AKOS004909699
- AS-57544
- 4-hydroxy-4-phenyl-1-butene
- WSK_010
- EN300-106199
- DB-056453
-
- Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- InChI Key: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- SMILES: OC(CC=C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.992 g/mL at 25 °C(lit.)
- Boiling Point: 234 °C(lit.)
- Flash Point: 217 °F
- Refractive Index: n20/D 1.53(lit.)
- PSA: 20.23000
- LogP: 2.29610
1-phenyl-3-buten-1-ol Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
80735-94-0 (1-phenyl-3-buten-1-ol) Related Products
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent